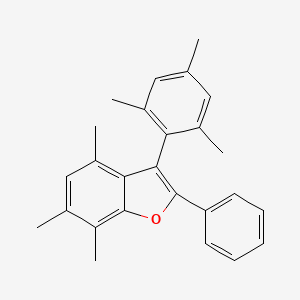
Benzofuran, 4,6,7-trimethyl-2-phenyl-3-(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mesityl-4,6,7-trimethyl-2-phenylbenzofuran is a complex organic compound belonging to the benzofuran family It is characterized by its unique structure, which includes a benzofuran core substituted with mesityl, trimethyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-4,6,7-trimethyl-2-phenylbenzofuran typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Mesityl-4,6,7-trimethyl-2-phenylbenzofuran can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzofuran ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Nitric acid, manganese dioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with nitric acid can yield trimesic acid, while reduction with lithium aluminum hydride can produce the corresponding alcohols.
Scientific Research Applications
3-Mesityl-4,6,7-trimethyl-2-phenylbenzofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 3-Mesityl-4,6,7-trimethyl-2-phenylbenzofuran exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. For example, its ability to undergo electrophilic aromatic substitution makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzophenone: Similar in structure but lacks the benzofuran core.
Mesitylene: Contains the mesityl group but does not have the benzofuran or phenyl groups.
Tris(2,4,6-trichlorophenyl)methyl radical: Shares the mesityl substitution but differs in its radical nature and lack of benzofuran.
Uniqueness
3-Mesityl-4,6,7-trimethyl-2-phenylbenzofuran is unique due to its combination of mesityl, trimethyl, and phenyl groups attached to a benzofuran core. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
154459-40-2 |
|---|---|
Molecular Formula |
C26H26O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4,6,7-trimethyl-2-phenyl-3-(2,4,6-trimethylphenyl)-1-benzofuran |
InChI |
InChI=1S/C26H26O/c1-15-12-17(3)22(18(4)13-15)24-23-19(5)14-16(2)20(6)25(23)27-26(24)21-10-8-7-9-11-21/h7-14H,1-6H3 |
InChI Key |
CJZDSYWJUMMRIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(OC3=C(C(=CC(=C23)C)C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


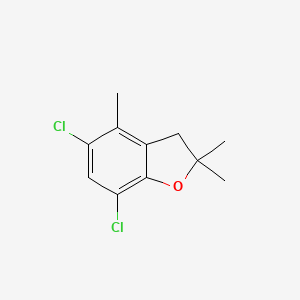
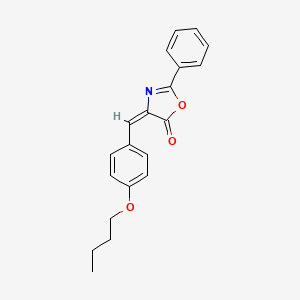
![Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12900718.png)
![N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12900737.png)
![3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900738.png)
![6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12900748.png)

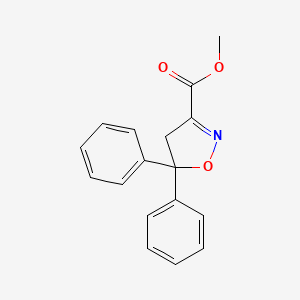
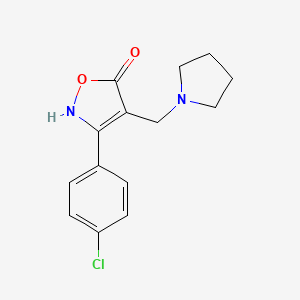
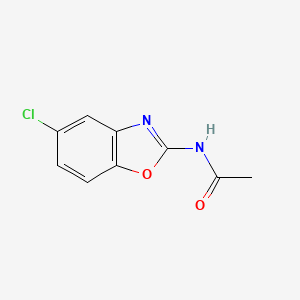
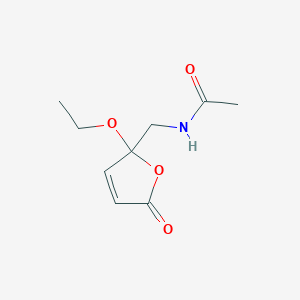
![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)
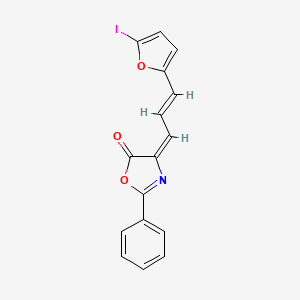
![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
